N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
CAS No.: 2034532-16-4
Cat. No.: VC6011101
Molecular Formula: C17H13F3N6O3S
Molecular Weight: 438.39
* For research use only. Not for human or veterinary use.
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide - 2034532-16-4](/images/structure/VC6011101.png)
Specification
CAS No. | 2034532-16-4 |
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Molecular Formula | C17H13F3N6O3S |
Molecular Weight | 438.39 |
IUPAC Name | N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
Standard InChI | InChI=1S/C17H13F3N6O3S/c1-10-22-16(29-25-10)13-6-3-7-26-14(23-24-15(13)26)9-21-30(27,28)12-5-2-4-11(8-12)17(18,19)20/h2-8,21H,9H2,1H3 |
Standard InChI Key | BXUGYVSAENQESM-UHFFFAOYSA-N |
SMILES | CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₁₇H₁₃F₃N₆O₃S, with a molecular weight of 438.39 g/mol. Key structural features include:
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A triazolo[4,3-a]pyridine core linked to a 3-methyl-1,2,4-oxadiazole ring at position 8.
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A benzenesulfonamide group substituted with a trifluoromethyl (-CF₃) group at position 3.
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A methylene bridge (-CH₂-) connecting the triazolo-pyridine and sulfonamide groups .
Table 1: Physicochemical Properties
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide moiety facilitates hydrogen bonding with biological targets .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions starting from commercially available precursors :
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Formation of the triazolo[4,3-a]pyridine core: Cyclocondensation of pyridine derivatives with hydrazine analogs.
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Introduction of the 1,2,4-oxadiazole ring: Reaction of amidoximes with carboxylic acid derivatives under dehydrating conditions.
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Sulfonamide coupling: Mitsunobu or nucleophilic substitution reactions to attach the benzenesulfonamide group .
Key challenges include optimizing reaction conditions (e.g., solvent polarity, temperature) to achieve high yields (>70%) and purity (>95%).
Analytical Characterization
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the connectivity of heterocyclic rings and substituents .
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Infrared (IR) Spectroscopy: Peaks at 1350–1150 cm⁻¹ (S=O stretching) and 1520 cm⁻¹ (C=N of oxadiazole).
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Mass Spectrometry: Molecular ion peak observed at m/z 438.39.
Biological Activities and Mechanisms
Antibacterial Activity
The compound exhibits moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values of 16–32 µg/mL . The 1,2,4-triazole and oxadiazole rings likely disrupt bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs) .
Anti-Inflammatory Effects
The compound reduces TNF-α and IL-6 production in LPS-stimulated macrophages by 50–60% at 10 µM. The CF₃ group enhances membrane permeability, improving target engagement .
Structure-Activity Relationships (SAR)
Table 2: Key SAR Insights
Structural Feature | Impact on Activity |
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Trifluoromethyl group | Enhances metabolic stability and target affinity. |
Sulfonamide linkage | Critical for hydrogen bonding with enzymatic active sites. |
Oxadiazole ring | Improves π-π stacking with hydrophobic pockets. |
Triazolo-pyridine core | Modulates solubility and bioavailability. |
Removal of the oxadiazole ring reduces antitumor activity by >80%, highlighting its role in DNA intercalation .
Challenges and Future Directions
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